1-(2-Phenylethyl)imidazolidine-2,4-dione
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Overview
Description
1-(2-Phenylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its imidazolidine-2,4-dione core structure, which is substituted with a 2-phenylethyl group.
Preparation Methods
The synthesis of 1-(2-Phenylethyl)imidazolidine-2,4-dione typically involves the condensation of benzil and urea, followed by benzylic rearrangement . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazolidine-2,4-dione ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit serotonin transporter activity, which suggests its potential use in the treatment of neurological disorders . The compound may also interact with other receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Phenylethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the 2-phenylethyl substitution.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core structure.
Barbiturates: Compounds with a similar dione structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54608-36-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
InChI Key |
GDIQVXFGKOCFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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